molecular formula C24H17ClF2N2O2 B2834607 (9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one CAS No. 2097818-14-7

(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Cat. No.: B2834607
CAS No.: 2097818-14-7
M. Wt: 438.86
InChI Key: XMSLRELXMCKGCB-XMMPIXPASA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for preparing ®-VU 6008667 are not readily available in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • While detailed reactions are scarce, we can infer that ®-VU 6008667 likely undergoes various transformations.
    • Common reaction types include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reactions, but further research is needed.
    • Major products formed during these reactions remain unreported.
  • Scientific Research Applications

    • ®-VU 6008667’s applications span several scientific domains:

        Chemistry: Potential use as a building block or intermediate in synthetic chemistry.

        Biology: Investigating its effects on cellular processes or signaling pathways.

        Medicine: Exploring its pharmacological properties, although specifics are lacking.

        Industry: Possible applications in drug discovery or materials science.

  • Mechanism of Action

    • The exact mechanism by which ®-VU 6008667 exerts its effects remains elusive.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Highlighting its uniqueness is challenging without more detailed information.
    • No specific list of similar compounds is available.

    Properties

    IUPAC Name

    (9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XMSLRELXMCKGCB-XMMPIXPASA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C=CC(=C1)[C@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H17ClF2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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